molecular formula C20H12Cl3N3O2 B11116555 (4Z)-4-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one

(4Z)-4-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B11116555
M. Wt: 432.7 g/mol
InChI Key: UYYNHAOQNDBKMS-YVLHZVERSA-N
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Description

(4Z)-4-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one is a complex organic compound that features a unique combination of pyrazole and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one typically involves multi-step organic reactions. One common method includes the condensation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like potassium carbonate or sodium hydroxide to facilitate the condensation reaction.

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized to increase yield and purity. This could involve the use of automated reactors, precise temperature control, and continuous flow techniques to ensure consistent product quality. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, (4Z)-4-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (4Z)-4-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it could bind to an enzyme’s active site, blocking its activity and thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4Z)-4-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one apart from similar compounds is its unique combination of pyrazole and oxazole rings, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H12Cl3N3O2

Molecular Weight

432.7 g/mol

IUPAC Name

(4Z)-4-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylidene]-2-(2,4-dichlorophenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C20H12Cl3N3O2/c1-11-15(18(23)26(25-11)13-5-3-2-4-6-13)10-17-20(27)28-19(24-17)14-8-7-12(21)9-16(14)22/h2-10H,1H3/b17-10-

InChI Key

UYYNHAOQNDBKMS-YVLHZVERSA-N

Isomeric SMILES

CC1=NN(C(=C1/C=C\2/C(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl)Cl)C4=CC=CC=C4

Canonical SMILES

CC1=NN(C(=C1C=C2C(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

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